molecular formula C24H35N3O2S B2433351 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide CAS No. 1031679-79-4

3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide

Cat. No.: B2433351
CAS No.: 1031679-79-4
M. Wt: 429.62
InChI Key: BPQHLOYGRDAAQD-UHFFFAOYSA-N
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Description

3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide is a useful research compound. Its molecular formula is C24H35N3O2S and its molecular weight is 429.62. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on structurally related compounds like Bosentan monohydrate reveals insights into crystal packing stabilized by hydrogen bonds, providing a foundation for understanding the molecular arrangements and potential applications in crystal engineering and drug formulation processes (Kaur et al., 2012).

Synthesis of Heterocyclic Compounds

Studies on the synthesis of pyrimidine linked heterocyclic compounds indicate a wide range of biological activities, including insecticidal and antimicrobial properties, which highlight the compound's potential in developing new bioactive molecules (Deohate & Palaspagar, 2020).

Antimicrobial and Antifungal Activities

Research into thienopyridinone derivatives has demonstrated significant antibacterial activities against various microorganisms, suggesting the chemical family's potential in antibiotic development (El-Abadelah et al., 1998).

Anticancer Pharmacophores

Functionalized amino acid derivatives, structurally related to the provided compound, have shown cytotoxicity against human cancer cell lines, indicating their potential as scaffolds for designing new anticancer agents (Kumar et al., 2009).

Properties

IUPAC Name

3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O2S/c1-24(2,3)15-10-11-17-18(14-15)30-23-21(17)22(29)26-19(27-23)12-13-20(28)25-16-8-6-4-5-7-9-16/h15-16H,4-14H2,1-3H3,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQHLOYGRDAAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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